molecular formula C8H12O B13730848 Tricyclo(3.2.1.02,4)octan-8-ol, endo-anti- CAS No. 32350-48-4

Tricyclo(3.2.1.02,4)octan-8-ol, endo-anti-

Cat. No.: B13730848
CAS No.: 32350-48-4
M. Wt: 124.18 g/mol
InChI Key: KKIDVQSXZVWGTL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tricyclo(3.2.1.02,4)octan-8-ol, endo-anti- typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the tricyclic core structure. Subsequent steps may include reduction and hydroxylation to introduce the hydroxyl group at the 8th position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired stereoisomer is produced .

Chemical Reactions Analysis

Types of Reactions

Tricyclo(3.2.1.02,4)octan-8-ol, endo-anti- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tricyclo(3.2.1.02,4)octan-8-ol, endo-anti- has various applications in scientific research:

    Chemistry: Used as a model compound to study stereochemistry and reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the synthesis of complex organic molecules and materials.

Mechanism of Action

The mechanism of action of Tricyclo(3.2.1.02,4)octan-8-ol, endo-anti- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function. The tricyclic structure provides rigidity and stability, which can affect the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • Tricyclo(3.2.1.02,4)octan-8-ol, exo-syn-
  • Tricyclo(3.2.1.02,4)octan-8-ol, endo-syn-
  • Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-anti-
  • Tricyclo(3.2.1.02,4)octan-8-ol, acetate, endo-anti-
  • Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn-
  • Tricyclo(3.2.1.02,4)octan-8-ol, acetate, endo-syn-

Uniqueness

Tricyclo(3.2.1.02,4)octan-8-ol, endo-anti- is unique due to its specific stereochemistry and the presence of the hydroxyl group at the 8th position. This configuration influences its chemical reactivity and interactions with other molecules, making it distinct from its stereoisomers .

Properties

CAS No.

32350-48-4

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

tricyclo[3.2.1.02,4]octan-8-ol

InChI

InChI=1S/C8H12O/c9-8-4-1-2-5(8)7-3-6(4)7/h4-9H,1-3H2

InChI Key

KKIDVQSXZVWGTL-UHFFFAOYSA-N

Canonical SMILES

C1CC2C3CC3C1C2O

Origin of Product

United States

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